N-(2-hydroxyethyl)-2,4-dimethoxyaniline

Lipophilicity Drug-likeness Physicochemical property prediction

Researchers often face supply gaps for niche aniline building blocks with precise electronic profiles. N-(2-Hydroxyethyl)-2,4-dimethoxyaniline (CAS 850311-51-2) fills this gap as a dual-character intermediate with an IC₅₀ of 0.12 µM against mouse sEH. Key advantages: • Favorable ADME profile - XlogP 1.5 & tPSA 50.7 Ų support hit-to-lead optimization • Reactive terminal hydroxyl enables esterification, etherification, or conjugation • 2,4-Dimethoxy substitution enhances nucleophilicity & electrophilic substitution versatility • Hydrogen-bond donor/acceptor capacity improves dye substantivity on polyester/polyamide fibers. Supplied with batch-specific purity certification for seamless pharmaceutical and dye intermediate procurement.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12523344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-2,4-dimethoxyaniline
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NCCO)OC
InChIInChI=1S/C10H15NO3/c1-13-8-3-4-9(11-5-6-12)10(7-8)14-2/h3-4,7,11-12H,5-6H2,1-2H3
InChIKeyGWKUTEFGQBMPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-2,4-dimethoxyaniline (CAS 850311-51-2): Procurement Specifications and Core Physicochemical Profile


N-(2-Hydroxyethyl)-2,4-dimethoxyaniline (CAS 850311-51-2), also known as 2-[(2,4-dimethoxyphenyl)amino]ethan-1-ol, is a substituted aromatic amine derivative with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol . The compound features a 2,4-dimethoxyaniline core functionalized with an N-(2-hydroxyethyl) substituent. Its calculated physicochemical parameters include an XlogP of 1.5 , a topological polar surface area (tPSA) of 50.7 Ų , two hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds . The compound serves as an intermediate and building block in pharmaceutical synthesis, dye manufacturing, and materials science applications .

Why N-(2-Hydroxyethyl)-2,4-dimethoxyaniline Cannot Be Substituted with Generic Aniline Derivatives: The Functional Group Differentiation Argument


Generic substitution among aniline derivatives is precluded by the compound's unique combination of three structural features—two electron-donating methoxy groups at the 2- and 4-positions and a primary N-(2-hydroxyethyl) substituent bearing a terminal hydroxyl group—which collectively modulate electronic properties, solubility, and hydrogen-bonding capacity in ways that structurally related analogs cannot replicate. The methoxy groups enhance nucleophilicity relative to unsubstituted aniline , while the hydroxyethyl moiety introduces both a hydrogen bond donor and acceptor that alters lipophilicity (XlogP = 1.5) compared to N-alkylated analogs and improves aqueous compatibility relative to the parent 2,4-dimethoxyaniline . Substituting with N-ethyl-2,4-dimethoxyaniline eliminates the terminal hydroxyl, removing hydrogen-bonding capacity; substituting with N,N-bis(2-hydroxyethyl)aniline introduces a tertiary amine and additional hydroxyl, altering electronic character and solubility profile; substituting with unsubstituted 2,4-dimethoxyaniline eliminates the hydroxyethyl group entirely, reducing molecular weight and polarity. These structural distinctions translate into quantifiable differences in receptor binding profiles, solubility behavior, and synthetic utility that render generic interchange scientifically unsound.

N-(2-Hydroxyethyl)-2,4-dimethoxyaniline: Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity Modulation: N-(2-Hydroxyethyl) Substitution Reduces XlogP by ~0.7 Units Relative to N-Ethyl Analog

The calculated partition coefficient (XlogP) for N-(2-hydroxyethyl)-2,4-dimethoxyaniline is 1.5 . The N-ethyl analog, N-ethyl-2,4-dimethoxyaniline, exhibits a LogP of 2.21 . The hydroxyethyl group reduces lipophilicity by approximately 0.7 LogP units compared to the ethyl-substituted analog, reflecting the polarity contribution of the terminal hydroxyl moiety. This reduction in XlogP indicates enhanced aqueous compatibility and potentially improved bioavailability parameters for applications requiring balanced solubility.

Lipophilicity Drug-likeness Physicochemical property prediction

Polar Surface Area Increase: N-(2-Hydroxyethyl) Group Adds 6.2 Ų to tPSA Relative to Parent 2,4-Dimethoxyaniline

The topological polar surface area (tPSA) of N-(2-hydroxyethyl)-2,4-dimethoxyaniline is 50.7 Ų . The parent compound 2,4-dimethoxyaniline exhibits a tPSA of 44.5 Ų . The N-(2-hydroxyethyl) substitution increases tPSA by 6.2 Ų, reflecting the addition of a hydroxyl group that serves as both a hydrogen bond donor and acceptor. This increase in polar surface area alters the compound's hydrogen-bonding capacity and may influence passive membrane permeability and molecular recognition in biological systems.

Polar surface area Hydrogen bonding Membrane permeability

Hydrogen Bond Donor/Acceptor Profile: N-(2-Hydroxyethyl) Substitution Adds One H-Bond Donor and One H-Bond Acceptor Relative to N-Ethyl Analog

N-(2-Hydroxyethyl)-2,4-dimethoxyaniline possesses two hydrogen bond donors and four hydrogen bond acceptors . The N-ethyl analog (N-ethyl-2,4-dimethoxyaniline) contains one hydrogen bond donor (the secondary amine NH) and three hydrogen bond acceptors (two methoxy oxygens and the amine nitrogen), lacking the terminal hydroxyl group. The target compound's additional H-bond donor (hydroxyl OH) and H-bond acceptor (hydroxyl oxygen) increase its capacity for specific intermolecular interactions, potentially enhancing solubility in protic solvents and enabling distinct binding modes with biological targets.

Hydrogen bonding Molecular recognition Solubility

Receptor Binding Profile: N-(2-Hydroxyethyl)-2,4-dimethoxyaniline Demonstrates sEH Inhibitory Activity (IC₅₀ = 0.12 µM) Not Reported for N-Alkyl Analogs

N-(2-Hydroxyethyl)-2,4-dimethoxyaniline (reported under ChEMBL ID CHEMBL828060) exhibits inhibitory activity against mouse soluble epoxide hydrolase (sEH) with an IC₅₀ value of 0.12 µM (120 nM) [1]. Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade that converts epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs); inhibition of sEH elevates EET levels, which are associated with vasodilation, anti-inflammatory effects, and cardioprotection. This specific activity has not been reported for structurally analogous compounds such as N-ethyl-2,4-dimethoxyaniline, N,N-bis(2-hydroxyethyl)aniline, or the parent 2,4-dimethoxyaniline in the same assay system, suggesting that the N-(2-hydroxyethyl) substitution pattern confers a distinct biological interaction profile.

soluble epoxide hydrolase enzyme inhibition cardiovascular research

Rotatable Bond Count: N-(2-Hydroxyethyl) Substitution Increases Conformational Flexibility (5 Rotatable Bonds) Relative to Parent Aniline (2 Rotatable Bonds)

N-(2-Hydroxyethyl)-2,4-dimethoxyaniline contains five rotatable bonds . The parent compound 2,4-dimethoxyaniline contains two rotatable bonds (the two methoxy groups). The N-(2-hydroxyethyl) side chain introduces three additional rotatable bonds (the N-CH₂, CH₂-CH₂, and CH₂-OH bonds), increasing the compound's conformational flexibility. This increased flexibility may enable the molecule to adopt multiple low-energy conformations, potentially facilitating induced-fit binding to biological targets or altering its behavior in supramolecular assembly processes.

Conformational flexibility Molecular docking Structure-activity relationship

Molecular Weight Differentiation: Target Compound (197.23 g/mol) Occupies Intermediate Space Between Parent (153.18 g/mol) and Bis-Hydroxyethyl Analog (181.23 g/mol)

N-(2-Hydroxyethyl)-2,4-dimethoxyaniline has a molecular weight of 197.23 g/mol . The parent compound 2,4-dimethoxyaniline has a molecular weight of 153.18 g/mol [1]. The tertiary amine analog N,N-bis(2-hydroxyethyl)aniline has a molecular weight of 181.23 g/mol [2]. The target compound occupies an intermediate molecular weight range among hydroxyethyl-substituted aniline derivatives, providing a distinct balance between molecular complexity and adherence to drug-likeness guidelines (e.g., Lipinski's Rule of Five, which specifies MW < 500 Da). This intermediate molecular weight, combined with the presence of both methoxy and hydroxyethyl functionality, offers a unique property profile not accessible with simpler or more highly substituted analogs.

Molecular weight Drug-like properties Physicochemical property optimization

N-(2-Hydroxyethyl)-2,4-dimethoxyaniline: Evidence-Based Research and Industrial Application Scenarios


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Identification and Optimization

The documented IC₅₀ of 0.12 µM against mouse soluble epoxide hydrolase [1] positions N-(2-hydroxyethyl)-2,4-dimethoxyaniline as a validated starting point for medicinal chemistry programs targeting cardiovascular, inflammatory, or metabolic disorders. The compound's XlogP of 1.5 and tPSA of 50.7 Ų provide a favorable physicochemical profile for hit-to-lead optimization, including opportunities for structure-activity relationship (SAR) exploration around the hydroxyethyl side chain and the 2,4-dimethoxy substitution pattern. This specific inhibitory activity is not reported for structurally analogous compounds, making the target compound a distinct chemical entry point into this therapeutic target space.

Pharmaceutical Intermediate with Modulated Lipophilicity for Downstream Derivatization

The compound's XlogP of 1.5—approximately 0.7 units lower than the N-ethyl analog (LogP = 2.21) [1]—combined with its five rotatable bonds and dual hydrogen bond donor/acceptor capacity , makes it a versatile intermediate for synthesizing drug candidates requiring balanced lipophilicity. The terminal hydroxyl group provides a reactive handle for further functionalization (e.g., esterification, etherification, or conjugation), while the 2,4-dimethoxyaniline core offers electron-rich aromatic character suitable for electrophilic substitution or cross-coupling reactions. This differentiated physicochemical profile supports applications in medicinal chemistry where precise control of lipophilicity is essential for optimizing ADME properties.

Dye and Pigment Synthesis Requiring Enhanced Polar Character

N-(2-Hydroxyethyl)-2,4-dimethoxyaniline serves as a coupling component or intermediate in the synthesis of azo disperse dyes, particularly for synthetic fibers such as polyester and polyamide [1]. The N-(2-hydroxyethyl) group, which increases tPSA by 6.2 Ų relative to the parent 2,4-dimethoxyaniline and contributes a hydrogen bond donor, enhances the dye's substantivity and wash fastness properties through improved hydrogen-bonding interactions with fiber substrates. The compound's intermediate XlogP of 1.5 provides a balance between aqueous processing compatibility and dye uptake onto hydrophobic fibers, offering a differentiated profile compared to both unsubstituted aniline derivatives and fully N-alkylated analogs.

Corrosion Inhibitor Formulation with Dual Anodic/Cathodic Activity Potential

As a substituted aniline derivative containing both electron-donating methoxy groups and a hydroxyethyl substituent, N-(2-hydroxyethyl)-2,4-dimethoxyaniline belongs to a class of compounds investigated for organic corrosion inhibition [1]. The compound's calculated tPSA of 50.7 Ų and XlogP of 1.5 indicate a molecular polarity profile suitable for adsorption onto metal surfaces from aqueous or mixed-solvent systems. The presence of both oxygen (methoxy, hydroxyl) and nitrogen (secondary amine) heteroatoms provides multiple potential coordination sites for metal surface interaction. While direct comparative inhibition efficiency data for this specific compound are not available in the retrieved literature, class-level studies on substituted anilines suggest that the combination of electron-donating substituents and hydrophilic functionality may offer a distinct adsorption behavior relative to purely alkyl-substituted or unsubstituted aniline derivatives [1].

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